molecular formula C22H21N3O2 B11027882 N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B11027882
M. Wt: 359.4 g/mol
InChI Key: SQFDMXJGJSGQPK-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a synthetic organic compound that combines an indole moiety with an oxazole ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The indole structure is a common motif in many biologically active molecules, while the oxazole ring is known for its stability and ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves the following steps:

    Formation of the Indole Derivative: The starting material, tryptamine, undergoes a reaction with an appropriate acylating agent to form the indole derivative.

    Oxazole Ring Formation: The oxazole ring is synthesized through a cyclization reaction involving a phenyl-substituted precursor.

    Coupling Reaction: The final step involves coupling the indole derivative with the oxazole ring using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The phenyl ring on the oxazole can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used for the reduction of the amide bond.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors in the body, while the oxazole ring can enhance the compound’s stability and binding affinity. The compound may modulate signaling pathways by binding to enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with a similar indole structure but different substituents on the phenyl ring.

    N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a naphthalene ring instead of an oxazole ring.

    N-[2-(1H-indol-3-yl)ethyl]-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: A compound with a biphenyl structure and a fluorine substituent.

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is unique due to the presence of both an indole and an oxazole ring in its structure. This combination can provide distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C22H21N3O2/c26-21(23-13-12-17-14-24-19-9-5-4-8-18(17)19)10-11-22-25-15-20(27-22)16-6-2-1-3-7-16/h1-9,14-15,24H,10-13H2,(H,23,26)

InChI Key

SQFDMXJGJSGQPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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